molecular formula C28H36N4O7 B15044865 methyl N~2~-(tert-butoxycarbonyl)asparaginylphenylalanylphenylalaninate

methyl N~2~-(tert-butoxycarbonyl)asparaginylphenylalanylphenylalaninate

Cat. No.: B15044865
M. Wt: 540.6 g/mol
InChI Key: ARFLLJAVJWZYBL-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanamido)-3-phenylpropanamido]-3-phenylpropanoate is a complex organic compound that features multiple functional groups, including ester, amide, and carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanamido)-3-phenylpropanamido]-3-phenylpropanoate typically involves multiple steps, starting with the protection of amine groups using tert-butoxycarbonyl (BOC) groups. The BOC group is an acid-labile protecting group used in organic synthesis . The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanamido)-3-phenylpropanamido]-3-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Carboxylic acids and amines.

    Reduction: Alcohols and amines.

    Substitution: Deprotected amines.

Scientific Research Applications

Methyl 2-[2-(2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanamido)-3-phenylpropanamido]-3-phenylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[2-(2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanamido)-3-phenylpropanamido]-3-phenylpropanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized in vivo to release active compounds. The BOC protecting groups can be removed under physiological conditions to yield the active amines, which can then interact with their molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C28H36N4O7

Molecular Weight

540.6 g/mol

IUPAC Name

methyl 2-[[2-[[4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C28H36N4O7/c1-28(2,3)39-27(37)32-21(17-23(29)33)25(35)30-20(15-18-11-7-5-8-12-18)24(34)31-22(26(36)38-4)16-19-13-9-6-10-14-19/h5-14,20-22H,15-17H2,1-4H3,(H2,29,33)(H,30,35)(H,31,34)(H,32,37)

InChI Key

ARFLLJAVJWZYBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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